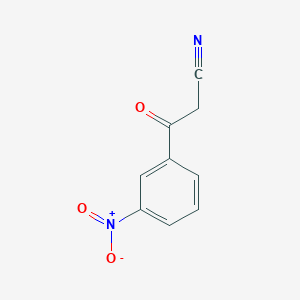

![molecular formula C7H4BrN3O2 B1313999 2-溴-3-硝基咪唑并[1,2-a]吡啶 CAS No. 67625-22-3](/img/structure/B1313999.png)

2-溴-3-硝基咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

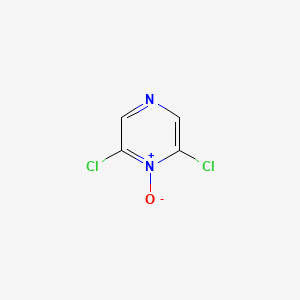

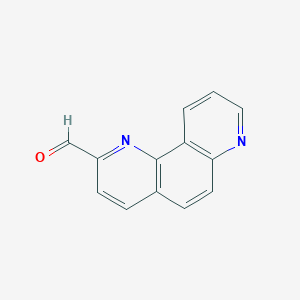

2-Bromo-3-nitroimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that belongs to the class of nitroimidazoles. These compounds are known for their potent microbicidal properties and have been widely studied for their biological activities. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, particularly in the development of antituberculosis agents .

科学研究应用

2-Bromo-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antituberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains.

Antileishmanial Activity: The compound has been identified as a hit in the development of new antileishmanial drugs, displaying good activity against the intracellular amastigote stage of Leishmania infantum.

Microbicidal Properties: As a nitroimidazole, it possesses potent microbicidal properties, making it useful in the development of antimicrobial agents.

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 2-bromo-3-nitroimidazo[1,2-a]pyridine belongs, are known to interact with various biological targets due to their wide range of applications in medicinal chemistry .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the intermediate .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .

生化分析

Biochemical Properties

2-Bromo-3-nitroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, often facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These interactions are essential for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, leading to the formation of diverse derivatives with potential biological activities .

Cellular Effects

The effects of 2-Bromo-3-nitroimidazo[1,2-a]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit low cytotoxicity on human hepatocyte cell lines, indicating their potential for therapeutic applications . The compound’s impact on cellular processes underscores its significance in medicinal chemistry.

Molecular Mechanism

At the molecular level, 2-Bromo-3-nitroimidazo[1,2-a]pyridine exerts its effects through specific binding interactions with biomolecules. These interactions often involve enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to participate in oxidative coupling and tandem reactions further highlights its versatility in biochemical pathways . These mechanisms are pivotal for understanding the compound’s role in various biological contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3-nitroimidazo[1,2-a]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives maintain their activity over extended periods, making them suitable for in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Bromo-3-nitroimidazo[1,2-a]pyridine vary with different dosages in animal models. Research has demonstrated that certain dosages can lead to significant biological activity without inducing toxicity . Higher doses may result in adverse effects, highlighting the importance of dosage optimization in preclinical studies. These findings are crucial for developing safe and effective therapeutic agents based on this compound.

Metabolic Pathways

2-Bromo-3-nitroimidazo[1,2-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s participation in oxidative coupling and hydroamination reactions underscores its role in metabolic flux and the regulation of metabolite levels . These interactions are vital for understanding the compound’s metabolic fate and its potential impact on biological systems.

Transport and Distribution

The transport and distribution of 2-Bromo-3-nitroimidazo[1,2-a]pyridine within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

2-Bromo-3-nitroimidazo[1,2-a]pyridine exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its biological effects

准备方法

The synthesis of 2-Bromo-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. One method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant, which promotes a one-pot tandem cyclization/bromination reaction . This method does not require a base and results in the formation of versatile 3-bromoimidazopyridines .

化学反应分析

2-Bromo-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group, and the imidazo[1,2-a]pyridine scaffold can undergo oxidation reactions.

Radical Reactions: Recent advances have shown that imidazo[1,2-a]pyridines can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies.

Common reagents used in these reactions include TBHP, iodine, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

2-Bromo-3-nitroimidazo[1,2-a]pyridine can be compared with other nitroimidazole compounds, such as:

3-Nitroimidazo[1,2-a]pyridine: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant anti-TB activity and are structurally related to 2-Bromo-3-nitroimidazo[1,2-a]pyridine.

The presence of the bromine atom in 2-Bromo-3-nitroimidazo[1,2-a]pyridine makes it unique and may contribute to its specific reactivity and biological properties.

属性

IUPAC Name |

2-bromo-3-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDPRJDCPOMMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)